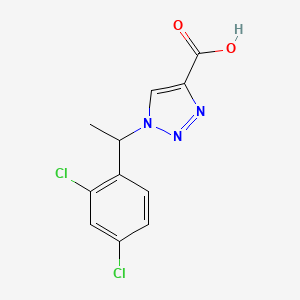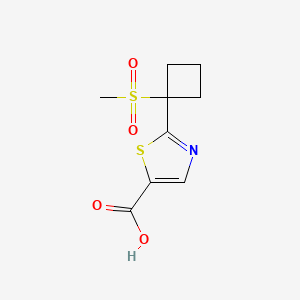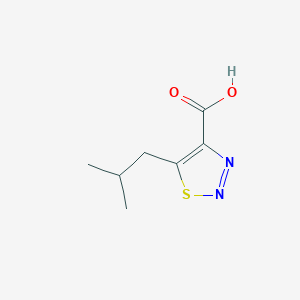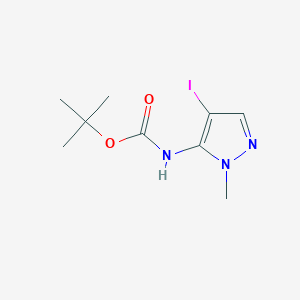
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(4-Nitrofenil)-1H-1,2,3-triazol-5-carboxílico es un compuesto heterocíclico que pertenece a la clase de los 1,2,3-triazoles. Estos compuestos son conocidos por sus diversas actividades biológicas y versatilidad sintética. La presencia del grupo nitrofenilo y el anillo triazol en su estructura lo convierte en un compuesto valioso en varios campos de la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido 1-(4-Nitrofenil)-1H-1,2,3-triazol-5-carboxílico puede sintetizarse mediante un proceso de varios pasos que involucra la reacción de cicloadición azida-alquino catalizada por cobreLa reacción se lleva a cabo típicamente en presencia de un catalizador de cobre y un solvente adecuado como el isopropanol .
Métodos de producción industrial: La producción industrial del ácido 1-(4-Nitrofenil)-1H-1,2,3-triazol-5-carboxílico implica la síntesis escalable del compuesto utilizando materiales de partida disponibles comercialmente, como la 3-dimetilaminoacroleína y la 4-nitrofenilazida. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1-(4-Nitrofenil)-1H-1,2,3-triazol-5-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El grupo nitrofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o la hidrogenación catalítica se emplean típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados:
Oxidación: Formación de óxidos de nitro.
Reducción: Formación de derivados de amino.
Sustitución: Formación de triazoles sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 1-(4-Nitrofenil)-1H-1,2,3-triazol-5-carboxílico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como agente de diagnóstico.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en varias reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(4-Nitrofenil)-1H-1,2,3-triazol-5-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos. El grupo nitrofenilo y el anillo triazol juegan un papel crucial en su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
El ácido 1-(4-Nitrofenil)-1H-1,2,3-triazol-5-carboxílico se puede comparar con otros compuestos similares, como:
1-(4-Nitrofenil)-1H-1,2,3-triazol-4-carbaldehído: Estructura similar pero con un grupo formilo en lugar de un grupo ácido carboxílico.
1-(4-Nitrofenil)-1H-1,2,3-triazol-4-carboxamida: Estructura similar pero con un grupo carboxamida en lugar de un grupo ácido carboxílico.
La singularidad del ácido 1-(4-Nitrofenil)-1H-1,2,3-triazol-5-carboxílico radica en sus grupos funcionales específicos, que confieren propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C9H6N4O4 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-10-11-12(8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,14,15) |
Clave InChI |
VMSDGQNKTGSGQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=CN=N2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)
![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)


![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)

![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
![4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11783161.png)

![Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11783168.png)


![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)
